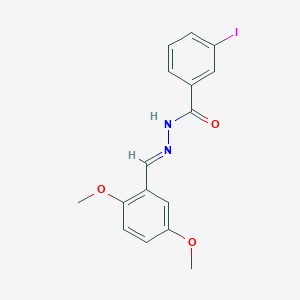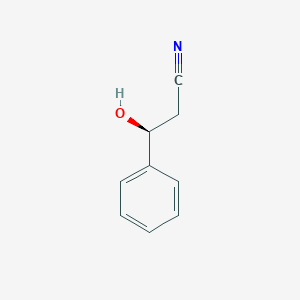
tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate is a complex organic compound used primarily in biochemical and pharmaceutical research. This compound's intricate structure contributes to its unique properties and interactions within various biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is synthesized through a multi-step process that typically involves the protection of functional groups, coupling reactions, and deprotection steps. The synthesis may start with piperazine derivatives and then introduce tert-butyl and 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl groups through careful manipulation of reagents and conditions.
Industrial Production Methods: Large-scale production of this compound requires optimization of the reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and high-throughput screening may be employed to improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate can undergo various chemical reactions including:
Oxidation
Reduction
Nucleophilic substitution
Common Reagents and Conditions: The typical reagents used in these reactions include strong oxidizing and reducing agents, nucleophiles, and protective groups. The reactions often require precise control of temperature, pH, and solvent to ensure selectivity and yield.
Major Products: Depending on the reaction conditions, the compound can be transformed into various derivatives. For example, oxidation may lead to carboxylic acids, while nucleophilic substitution can introduce new functional groups, enhancing the compound’s utility in different applications.
Scientific Research Applications
Tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate has significant applications in:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Acts as a probe in studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets such as enzymes and receptors. These interactions typically involve the binding of the compound to the active site or allosteric sites, modulating the function of the target molecules. The pathways involved can include inhibition or activation of enzymatic activity, altering cellular processes and signaling pathways.
Comparison with Similar Compounds
Compared to other piperazine derivatives, tert-butyl 4-(2-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamido)ethyl)piperazine-1-carboxylate is unique due to its combination of functional groups which confer specific reactivity and biological activity. Similar compounds include:
Piperazine-1-carboxylate derivatives
Dioxo-dihydropyrimidinyl-containing compounds
Tert-butyl-substituted molecules
Each of these compounds has distinct properties that make them suitable for various applications, but this compound stands out due to its multifaceted utility in scientific research.
Happy reading! Hopefully, this deep dive sparks some interest
Properties
IUPAC Name |
tert-butyl 4-[2-[3-(2,4-dioxopyrimidin-1-yl)propanoylamino]ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O5/c1-18(2,3)28-17(27)23-12-10-21(11-13-23)9-6-19-14(24)4-7-22-8-5-15(25)20-16(22)26/h5,8H,4,6-7,9-13H2,1-3H3,(H,19,24)(H,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKQFBZTSWZCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)CCN2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3,5-dichloro-2-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2670466.png)
![4,11,13-trimethyl-N-(3-morpholin-4-ylpropyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2670467.png)
![Ethyl 3-[(4-methylbenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2670468.png)

![3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2670473.png)
![2-cyclopropyl-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2670474.png)
![N-(4-chlorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2670475.png)


![BUTYL N-[4-(MORPHOLIN-4-YL)PHENYL]CARBAMATE](/img/structure/B2670483.png)
![2-Chloro-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]propanamide](/img/structure/B2670485.png)
![2-({[(4-Methylphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2670486.png)
